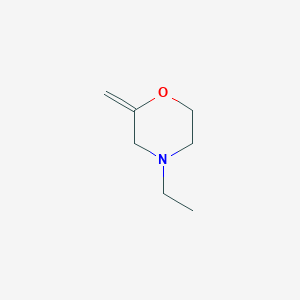

4-Ethyl-2-methylidenemorpholine

Description

Properties

CAS No. |

89895-08-9 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

4-ethyl-2-methylidenemorpholine |

InChI |

InChI=1S/C7H13NO/c1-3-8-4-5-9-7(2)6-8/h2-6H2,1H3 |

InChI Key |

RILKKUMQQBPTFP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOC(=C)C1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Methods Using Lewis Acids

Lewis acids like AlCl₃ or ZnCl₂ enhance reaction rates and yields by polarizing the electrophilic carbon of the alkylating agent. A protocol described by Evitachem involves treating morpholine with ethyl chloride in the presence of AlCl₃ at 50–60°C, achieving yields exceeding 80%.

Mechanistic Insights:

The Lewis acid coordinates to the leaving group (e.g., chloride), facilitating nucleophilic attack by the morpholine nitrogen. The methylidene group’s electron-withdrawing effect slightly reduces the nitrogen’s nucleophilicity compared to unsubstituted morpholine, necessitating optimized catalyst loading.

Cyclization Strategies

Alternative routes involve cyclization of pre-functionalized linear precursors. For instance, β-chloroethylamine derivatives can undergo ring closure with carbonyl compounds. A patented method for analogous thiazole synthesis (WO2012032528A2) highlights the utility of cyclization under refluxing ethanol, a strategy adaptable to morpholine derivatives.

Example Protocol:

- React 3-chloropropylamine with ethyl glyoxylate.

- Heat under reflux in ethanol with catalytic HCl.

- Isolate product via vacuum distillation.

This method avoids alkylation steps but requires precise control of pH and temperature to prevent polymerization.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) generally outperform protic solvents (ethanol, water) in alkylation reactions due to improved solubility of intermediates. However, DMSO may induce side reactions at high temperatures, necessitating a balance between reactivity and selectivity.

Temperature and Catalyst Loading

Elevated temperatures (80–100°C) accelerate alkylation but risk decomposition. Catalytic amounts of AlCl₃ (5–10 mol%) optimize yields without excessive byproduct formation. Excess catalyst may lead to over-alkylation or ring-opening side reactions.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. A reported method uses a C18 column and acetonitrile/water (70:30) mobile phase, achieving >98% purity for synthetic batches.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methylidenemorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methylene group to a methyl group.

Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where halogens or other nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of 4-ethyl-2-methylmorpholine.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Ethyl-2-methylidenemorpholine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylidenemorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Ethylmorpholine: Lacks the methylene group at the second position.

2-Methylidenemorpholine: Lacks the ethyl group at the fourth position.

Morpholine: The parent compound without any substituents.

Uniqueness: 4-Ethyl-2-methylidenemorpholine is unique due to the presence of both the ethyl and methylene groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other morpholine derivatives, making it a valuable compound for specialized applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.